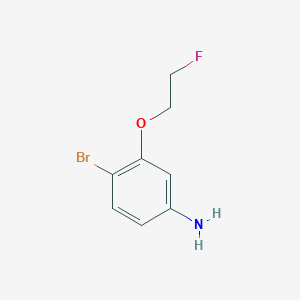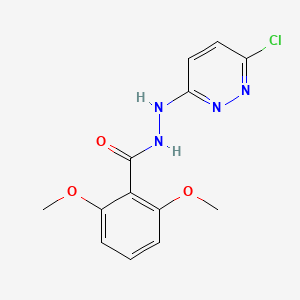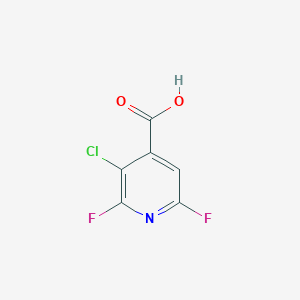
2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a selective contact herbicide known for its ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll production in plants . This compound is commonly used to control broadleaf weeds and some grass species in various crops, including soybeans, peanuts, and citrus orchards .
Métodos De Preparación
The synthesis of 2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves several steps. One common method includes the reaction of 7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazine with a suitable isoindole derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods often involve large-scale batch reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of oxides, while reduction yields alcohols or amines .
Aplicaciones Científicas De Investigación
2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of PPO and related enzymatic pathways.
Biology: Researchers use it to investigate the effects of herbicides on plant physiology and metabolism.
Industry: It is widely used in agricultural practices to control weeds, enhancing crop yield and quality.
Mecanismo De Acción
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll biosynthesis in plants . Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species (ROS) under light exposure. These ROS cause lipid peroxidation, leading to cell membrane damage and ultimately plant death .
Comparación Con Compuestos Similares
Similar compounds include other PPO inhibitors such as:
Oxyfluorfen: Another herbicide that inhibits PPO but has a different chemical structure.
Sulfentrazone: A PPO inhibitor with a broader spectrum of activity against weeds.
Carfentrazone-ethyl: Known for its rapid action and effectiveness in controlling a wide range of weed species.
2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific chemical structure, which provides selective activity and a favorable environmental profile .
Propiedades
Fórmula molecular |
C19H15FN2O4 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,3-4,8-9,11-12H,5-7,10H2 |
Clave InChI |
HTUKYMZANCMTDJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4CC=CCC4C3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)




![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)



